N-Boc-3-trifluoromethoxy-DL-phenylalanine

Description

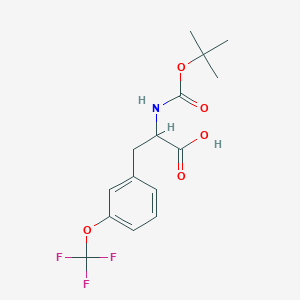

N-Boc-3-trifluoromethoxy-DL-phenylalanine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a trifluoromethoxy (-OCF₃) substituent at the 3-position of the phenyl ring. The Boc group enhances solubility in organic solvents and stabilizes the amino group during peptide synthesis . Trifluoromethoxy substitution introduces steric bulk and electron-withdrawing effects, which can influence binding affinity, metabolic stability, and lipophilicity in pharmaceutical applications .

Properties

Molecular Formula |

C15H18F3NO5 |

|---|---|

Molecular Weight |

349.30 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) |

InChI Key |

RMRFZVYLKTUKNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-trifluoromethoxy-DL-phenylalanine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-trifluoromethoxybenzaldehyde.

Formation of the Amino Acid Backbone: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the free amino acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .

Chemical Reactions Analysis

Coupling Reactions in Synthetic Pathways

The compound participates in transition-metal-catalyzed cross-couplings, enabling structural diversification. For example:

Negishi Cross-Coupling

Aryl bromide intermediates derived from trifluoromethoxy-substituted phenylalanines undergo Negishi coupling with β-iodoalanine derivatives. This reaction forms carbon-carbon bonds essential for constructing peptide backbones .

| Reaction Component | Conditions | Yield |

|---|---|---|

| Aryl bromide + β-iodoalanine | Pd(PPh₃)₂Cl₂ (5 mol%), THF/DMAC, 65°C | 65% |

This method avoids proto-dehalogenation side reactions observed in direct coupling attempts .

Oxidation and Ozonolysis

Ozonolysis of Masked Ketones

Olefin precursors undergo ozonolysis to generate trifluoromethyl ketones, critical for dioxirane-mediated oxidation catalysis :

IBX-Mediated Oxidation

2-Iodoxybenzoic acid (IBX) oxidizes trifluorocarbinols to ketones without affecting the Boc group .

Stability and Reactivity

Thermal and Chemical Stability

-

Stable under standard peptide synthesis conditions (pH 4–9, ≤40°C) .

-

Degrades in the presence of strong oxidizers (e.g., peroxides) .

Hydrolytic Resistance

The trifluoromethoxy group resists hydrolysis under both acidic and basic conditions, unlike methoxy analogs .

Scientific Research Applications

N-Boc-3-trifluoromethoxy-DL-phenylalanine has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics.

Biological Studies: It is used in studies investigating the structure-activity relationships of amino acid derivatives.

Industrial Applications: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-Boc-3-trifluoromethoxy-DL-phenylalanine is primarily related to its role as a building block in peptide synthesis. The trifluoromethoxy group can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and interactions with biological targets. The Boc protecting group ensures that the amino group remains protected during synthetic transformations, allowing for selective reactions at other sites .

Comparison with Similar Compounds

Structural and Functional Analysis

However, it may reduce lipophilicity slightly compared to -CF₃ . Positional Isomerism: The 3-position substituent (as in N-Boc-3-fluoro-L-phenylalanine) may induce steric hindrance in peptide backbone conformations, whereas 2- or 4-position substituents () allow better alignment with target binding pockets .

Stereochemical Considerations: L- vs. DL-forms: L-configuration (e.g., ) is critical for biological activity in chiral drug design, while DL-forms () are often used in racemic studies or non-specific applications .

Physicochemical Properties :

- Molecular Weight : Trifluoromethoxy analogs (hypothetical MW ~335 g/mol) are heavier than fluoro-substituted derivatives (283–319 g/mol), impacting permeability and bioavailability .

- Solubility : Boc protection increases organic solubility, but highly electronegative substituents (e.g., -CF₃, -OCF₃) may reduce aqueous solubility compared to -F or -N-Ethyl analogs .

Research and Application Insights

- Pharmaceutical Utility : Trifluoromethyl (-CF₃) and fluoro (-F) analogs are widely used in protease inhibitors and kinase modulators due to their metabolic resistance and binding affinity . The hypothetical trifluoromethoxy variant could offer similar benefits with unique electronic properties.

- Safety Profiles : Analogs like N-Boc-2-trifluoromethyl-L-phenylalanine () require handling precautions (e.g., H315/H319 hazards), suggesting that trifluoromethoxy derivatives may also necessitate strict safety protocols .

Biological Activity

N-Boc-3-trifluoromethoxy-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring. This compound has garnered attention in medicinal chemistry and peptide synthesis due to its unique electronic properties, which can significantly influence the biological activity of peptides and proteins.

The chemical formula of this compound is with a molecular weight of approximately 349.30 g/mol. The synthesis typically involves several steps, including the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the trifluoromethoxy group through various chemical reactions, such as nucleophilic substitution and coupling reactions.

The mechanism of action of this compound is primarily linked to its role as a building block in peptide synthesis. The trifluoromethoxy group can modify the electronic properties of the phenyl ring, thus affecting the compound’s reactivity and interactions with biological targets. The Boc protecting group allows for selective reactions at other sites during synthetic transformations .

Medicinal Chemistry Applications

This compound is utilized in designing novel pharmaceuticals, particularly those targeting neurological disorders. Its unique structure aids in enhancing the bioactivity of drug candidates, making it valuable in developing more effective therapeutic agents .

Structure-Activity Relationships

Research has shown that the trifluoromethoxy group can significantly influence the biological activity of peptides. Studies investigating structure-activity relationships (SAR) have demonstrated that modifications at this position can lead to varying degrees of receptor affinity and selectivity, which are critical for drug development .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound within different contexts:

- Peptide Synthesis : The compound has been employed as a key building block in synthesizing peptides that exhibit enhanced stability and reactivity, particularly in oxidation catalysis .

- Pharmacological Evaluation : In pharmacological studies, derivatives of phenylalanine, including those with trifluoromethyl groups, have shown promising results in modulating various biological pathways, including enzyme activities and protein interactions .

- Toxicity Studies : Investigations into toxicity have indicated that repeat intravenous administrations in animal models did not result in significant adverse effects at therapeutic doses, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis

The following table summarizes key findings related to the biological activity and applications of this compound compared to other fluorinated amino acids:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Enhances peptide stability; modulates receptor activity | Medicinal chemistry; peptide synthesis |

| 2-fluoro-L-phenylalanine | Increased binding affinity for certain receptors | Imaging agents; drug design |

| 4-trifluoromethyl-L-phenylalanine | Exhibits anti-cancer properties | Cancer therapeutics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.